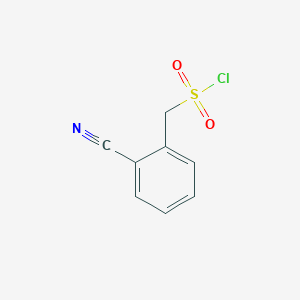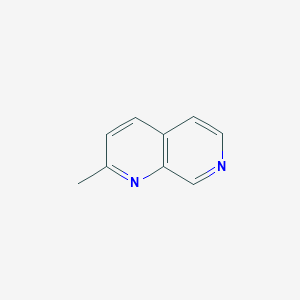
2-Methyl-1,7-naphthyridine
概要
説明
2-Methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system consisting of two pyridine rings
作用機序
Target of Action
It’s known that naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to target cytosine in dna, forming a pseudo-base pair . This interaction leads to fluorescence quenching of the naphthyridine compound .
Mode of Action
The mode of action of this compound involves its interaction with DNA. Specifically, it targets cytosine to form a pseudo-base pair . This interaction results in the DNA-mediated electron transfer (ET) between the excited state of the naphthyridine compound and flanking nucleobases, most favorably with flanking guanines .
Biochemical Pathways
Naphthyridines have been suggested to be involved in cancer, particularly in the context of p53 mutant/null tumors . They catalyze the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .
Pharmacokinetics
The synthesis and reactivity of naphthyridines, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains, have been studied .
Result of Action
Naphthyridine alkaloids, a class of compounds to which this compound belongs, have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, cardiovascular, and immune response effects .
Action Environment
It’s known that naphthyridines are isolated mainly from marine organisms and terrestrial plants , suggesting that their action and efficacy might be influenced by the environmental conditions of these habitats.
生化学分析
Biochemical Properties
2-Methyl-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including kinases and receptors. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes . Additionally, it interacts with receptors on the cell surface, influencing cellular responses and communication .
Cellular Effects
The effects of this compound on cells are profound and varied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the PI3K/AKT pathway, which is crucial for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of certain genes, leading to changes in protein synthesis and cellular behavior . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and signaling cascades . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal can yield 2-amino-7-methylnaphthyridine, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are less commonly disclosed due to proprietary reasons.
化学反応の分析
Types of Reactions
2-Methyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the naphthyridine ring or substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane can oxidize the methyl group to an aldehyde.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as arylboronic acids can be used for arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-amino-1,8-naphthyridine-7-carboxaldehyde .
科学的研究の応用
2-Methyl-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, showing distinct chemical properties and applications.
1,6-Naphthyridine: Known for its biological activities, including anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in medicinal chemistry for developing drugs with various therapeutic effects.
Uniqueness
2-Methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials with specialized functions.
特性
IUPAC Name |
2-methyl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWNVMZYYSSWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


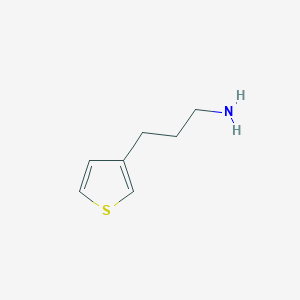






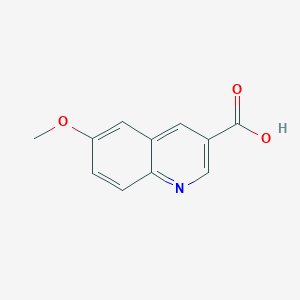
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
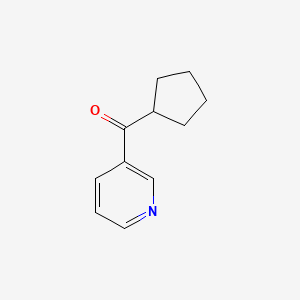
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)


